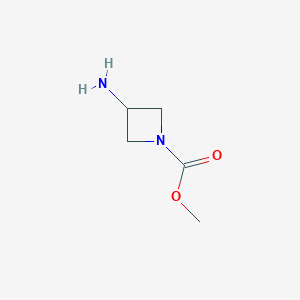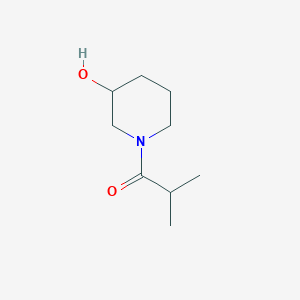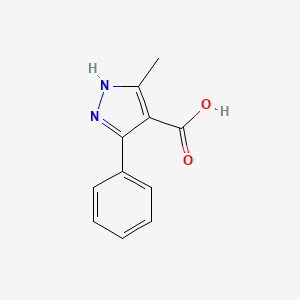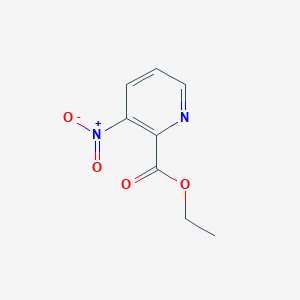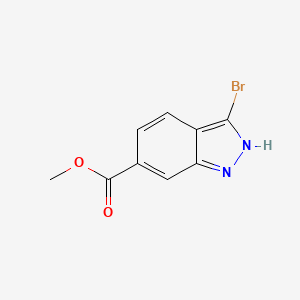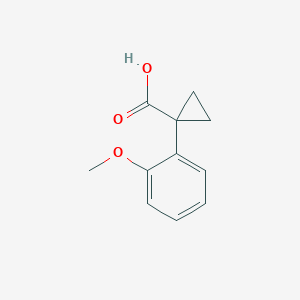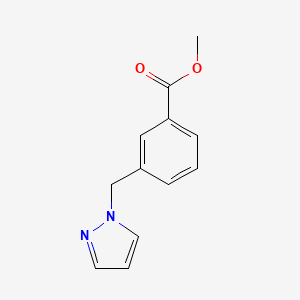
methyl 3-(1H-pyrazol-1-ylmethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate is an organic compound with the molecular formula C12H12N2O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a pyrazole ring is attached to the benzene ring via a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-pyrazol-1-ylmethyl)benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid with pyrazole in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base like potassium carbonate or sodium hydroxide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Methyl 3-(1H-pyrazol-1-ylmethyl)benzyl alcohol.
Substitution: Substituted derivatives at the methylene position.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of methyl 3-(1H-pyrazol-1-ylmethyl)benzoate is not well-understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate: Unique due to the presence of both a pyrazole ring and a benzoate ester.
Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate: Similar structure but with the pyrazole ring attached at the para position.
Ethyl 3-(1H-pyrazol-1-ylmethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The presence of the pyrazole ring can impart distinct chemical and biological properties compared to other benzoate esters .
Eigenschaften
IUPAC Name |
methyl 3-(pyrazol-1-ylmethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11-5-2-4-10(8-11)9-14-7-3-6-13-14/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRSIYURKMHQLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594632 |
Source


|
| Record name | Methyl 3-[(1H-pyrazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562803-63-8 |
Source


|
| Record name | Methyl 3-[(1H-pyrazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
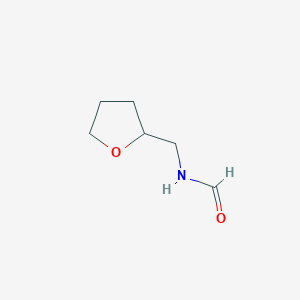
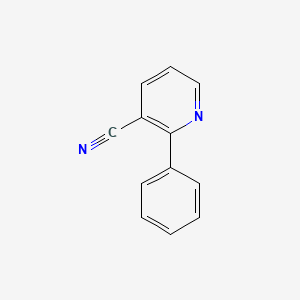
![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)
![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)
